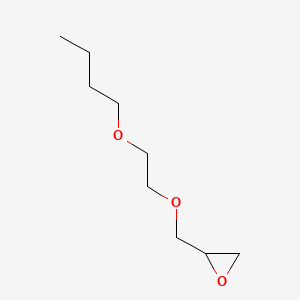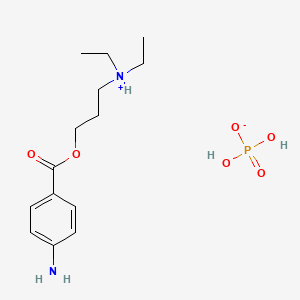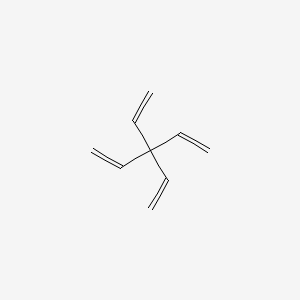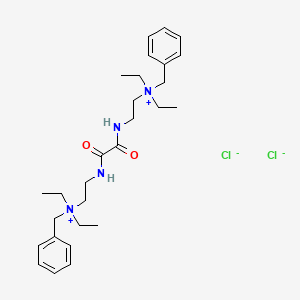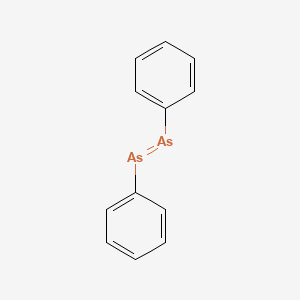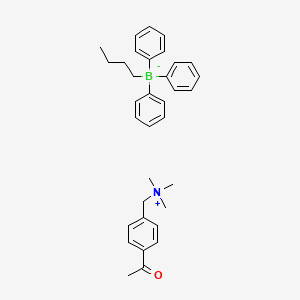
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ammonium group, a benzyl group with an acetyl substituent, and a borate group with triphenyl and butyl substituents. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Ammonium Intermediate: The reaction begins with the alkylation of 4-acetylbenzyl chloride with trimethylamine to form N-(4-acetylbenzyl)-N,N,N-trimethyl ammonium chloride.
Borate Formation: The intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium group can facilitate binding to negatively charged sites on proteins, while the borate group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium chloride
- Butyltriphenyl borate
- N-Benzyl-N,N,N-trimethyl ammonium borate
Uniqueness
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both ammonium and borate groups allows for versatile reactivity and interactions with a wide range of molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C34H42BNO |
|---|---|
分子量 |
491.5 g/mol |
IUPAC 名称 |
(4-acetylphenyl)methyl-trimethylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C22H24B.C12H18NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-10(14)12-7-5-11(6-8-12)9-13(2,3)4/h4-18H,2-3,19H2,1H3;5-8H,9H2,1-4H3/q-1;+1 |
InChI 键 |
INICCKJZQZMJML-UHFFFAOYSA-N |
规范 SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
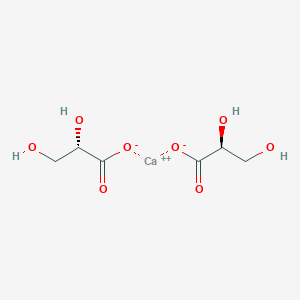
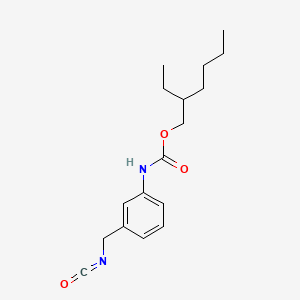
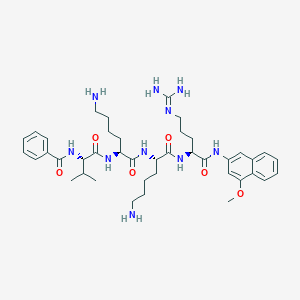

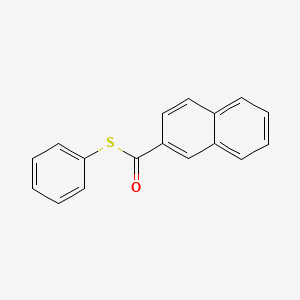
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

